3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Description
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridine core at the [4,5-c] position, substituted with a cyclobutyl group. The triazolopyridine scaffold is a purine isostere, enabling diverse bioactivities such as analeptic, anticonvulsant, and receptor antagonism effects . The cyclobutyl substituent in this compound likely enhances steric and electronic properties, influencing solubility, binding affinity, and metabolic stability.
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclobutyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H14N4/c1-2-7(3-1)13-9-6-10-5-4-8(9)11-12-13/h7,10H,1-6H2 |
InChI Key |
HSYOIBUYOIFWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(CCNC3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Substituted 2-Aminopyridine
A robust and high-yielding synthetic route reported in the Journal of Medicinal Chemistry involves seven linear steps starting from substituted 2-aminopyridine derivatives. The general procedure is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Substituted 2-aminopyridine, DMF-DMA, isopropanol, 82 °C, 3 h | Formation of hydroxy-formamidine intermediate |
| 2 | NH2OH·HCl, 50 °C, 2 h | Conversion to hydroxylamine intermediate |
| 3 | THF, 0 °C, trifluoroacetic anhydride (TFAA), room temperature overnight | Cyclization to triazolopyridine core |
| 4 | Work-up with 1 N NaOH, extraction with CHCl3/iPA (3:1) | Isolation of crude product |
| 5 | Purification by column chromatography (0–100% EtOAc in hexanes) | Purification of triazolopyridine intermediate |
| 6 | Suzuki-Miyaura coupling with pinacolborane derivatives | Introduction of substituents |
| 7 | Olefin reduction, Boc-deprotection, sulfonamide formation | Final functionalization steps |
This method yields decorated triazolopyridines with high purity and good overall yields. The cyclization step using trifluoroacetic anhydride is crucial for forming the triazolopyridine ring system.
Ultrasonic Radiation Ring-Closing Reaction in POCl3
A patent describes an alternative preparation of triazolopyridine derivatives via ultrasonic irradiation ring-closure using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and an acid in phosphorus oxychloride (POCl3) at 80–150 °C. The process is summarized below:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Hydrazino-3-chloro-5-trifluoromethylpyridine, substituted acid, POCl3 | Ultrasonic irradiation at 80–150 °C induces ring closure |
| 2 | Post-reaction treatment: concentration, extraction with ethyl acetate, drying | Isolation of crude product |
| 3 | Purification by column chromatography or recrystallization | Final purification |
This method is noted for its simplicity, high yield, short reaction time, and use of inexpensive reagents. The post-treatment involves standard organic work-up procedures and purification using solvents such as petroleum ether, ethyl acetate, n-hexane, or ethanol mixtures.
Comparative Summary of Preparation Methods
Research Findings and Practical Considerations
- The multi-step method offers precise control over substitution patterns and high purity but requires careful handling of reagents like trifluoroacetic anhydride and multiple purification steps.
- The ultrasonic POCl3 method is advantageous for its operational simplicity and cost-effectiveness, suitable for scale-up production.
- The one-pot synthesis method emphasizes mild conditions and atom economy, which may inspire future adaptations for the target compound.
- The choice of method depends on the availability of starting materials, desired substitution, scale, and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced triazolopyridine compounds .
Scientific Research Applications
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolopyridine derivatives differ in ring fusion positions (e.g., [4,5-b] vs. [4,5-c]) and substituents, which critically affect biological activity and physicochemical properties:
- Positional Isomerism : The [4,5-c] fusion (target compound) vs. [4,5-b] () alters the electron density distribution, impacting receptor binding. For example, [4,5-c] derivatives show superior P2X7 receptor occupancy compared to other isomers .
- Substituent Effects : Bulky groups like cyclobutyl (target compound) improve solubility (e.g., compound 16 in ) compared to smaller substituents (e.g., methyl in ). Halogens (e.g., Cl in ) enhance electrophilic reactivity for covalent binding or metabolic stability.
Physicochemical Properties
- Solubility : The cyclobutyl group in the target compound increases solubility at acidic pH (pH 2.2–4.5) compared to benzoxazolone-linked analogs . Neutral pH solubility is achieved via C3-linker modifications (e.g., compound 17 in ).
- Thermal Stability : Derivatives like 7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine () exhibit high predicted boiling points (525.9°C), suggesting robust thermal stability, likely shared by the cyclobutyl analog.
Biological Activity
3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridines and is characterized by a unique bicyclic structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 178.21 g/mol. The presence of the cyclobutyl group is significant in modulating its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolopyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain triazolo derivatives possess minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against enteric fever pathogens .
Antitumor Activity
Research has highlighted the potential of triazolopyridines in cancer therapy. A series of derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as glioblastoma multiforme and breast adenocarcinoma. The results indicated that these compounds exhibited potent antiproliferative activity at nanomolar concentrations . Notably, morphological changes consistent with apoptosis were observed in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that triazolopyridines may inhibit key enzymes involved in cell proliferation and survival pathways.
- Interference with DNA Synthesis : Compounds in this class have been shown to disrupt DNA replication processes in cancer cells.
- Modulation of Signal Transduction Pathways : The ability to modulate signaling pathways related to inflammation and cell growth has been a focus in recent research.
Case Studies
Several case studies have documented the efficacy of triazolopyridines in preclinical models:
- Study on Glioblastoma : A derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages .
- Bacterial Infections : A compound from this family was effective in reducing bacterial load in infected animal models when compared to standard antibiotics .
Data Summary
| Compound Name | Biological Activity | MIC (µg/mL) | Target |
|---|---|---|---|
| Triazolopyridine Derivative A | Antimicrobial | 12.5 | Salmonella typhi |
| Triazolopyridine Derivative B | Antitumor | <10 | Glioblastoma |
| Triazolopyridine Derivative C | Antiproliferative | <50 | Breast Adenocarcinoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
